Home > Products > Screening Compounds P15689 > Oritinib mesylate
Oritinib mesylate -

Oritinib mesylate

Catalog Number: EVT-14890638
CAS Number:
Molecular Formula: C32H41N7O5S
Molecular Weight: 635.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oritinib mesylate is derived from oritinib, which itself is a pyrimidine-based compound. The classification of oritinib mesylate falls under the category of anticancer agents, specifically targeting receptor tyrosine kinases involved in tumor growth and proliferation. Its chemical structure allows it to bind irreversibly to the ATP-binding site of the EGFR, leading to sustained inhibition of receptor activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of oritinib mesylate involves several key steps:

  1. Initial Synthesis: The process begins with the formation of a pyrimidine core structure, which serves as the foundation for further modifications.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound’s selectivity and potency against EGFR.
  3. Mesylation: The final step involves converting oritinib into its mesylate form, typically through the reaction with methanesulfonic acid, which improves its solubility and stability in biological systems.

The synthesis pathway is characterized by high specificity in conditions to ensure yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

Oritinib mesylate has a complex molecular structure characterized by its pyrimidine backbone. The molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.47 g/mol. The structure features:

  • A pyrimidine ring system
  • An aromatic moiety that contributes to its binding affinity
  • A methanesulfonate group that enhances solubility

The three-dimensional conformation of oritinib mesylate plays a crucial role in its interaction with EGFR, allowing for effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Oritinib mesylate undergoes various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions where functional groups are introduced or modified on the pyrimidine core.
  2. Acid-Base Reactions: The formation of the mesylate salt involves acid-base chemistry where methanesulfonic acid reacts with oritinib.
  3. Hydrolysis: In biological systems, oritinib mesylate may undergo hydrolysis, leading to the release of oritinib and methanesulfonic acid.

These reactions are critical for optimizing the drug's efficacy and stability.

Mechanism of Action

Process and Data

Oritinib mesylate exerts its anticancer effects primarily through irreversible inhibition of EGFR. The mechanism involves:

  1. Binding: Upon administration, oritinib mesylate binds covalently to the cysteine residue in the ATP-binding pocket of EGFR.
  2. Inhibition of Phosphorylation: This binding prevents ATP from accessing the binding site, thus inhibiting downstream signaling pathways that promote cell proliferation and survival.
  3. Overcoming Resistance: Notably, it effectively targets mutant forms of EGFR (such as T790M), which are often resistant to first- and second-generation inhibitors.

This mechanism is supported by in vitro studies showing significant reductions in phosphorylation levels of EGFR at low concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oritinib mesylate exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: The melting point ranges around 150-160 °C, indicating good thermal stability.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Oritinib mesylate is primarily used in oncology research and treatment protocols for non-small cell lung cancer. Its applications include:

The ongoing research surrounding oritinib mesylate highlights its potential as a significant player in targeted cancer therapy, particularly for patients with resistant forms of lung cancer.

Discovery and Rational Design of Oritinib Mesylate as a Third-Generation EGFR Inhibitor

Structural Evolution from First- and Second-Generation EGFR Tyrosine Kinase Inhibitors (TKIs)

Oritinib mesylate represents a paradigm shift in EGFR TKI design, evolving from the quinazoline-based scaffolds of first-generation inhibitors (gefitinib, erlotinib) and the irreversible binders of the second-generation (afatinib, dacomitinib). First-generation TKIs feature reversible binding to the ATP pocket via aminopyrimidine or quinazoline cores but lack efficacy against the T790M resistance mutation. Second-generation inhibitors incorporate acrylamide warheads enabling covalent bonding to Cys797 but exhibit dose-limiting toxicity due to wild-type EGFR (EGFRᴺᴹ) inhibition. Oritinib’s pyrimido[4,5-d]azepine core optimizes spatial occupancy, reducing steric clashes with mutant EGFR while enhancing mutant selectivity [1] [7].

Table 1: Structural Evolution of EGFR TKIs

GenerationCore ScaffoldBinding MechanismKey Limitations
FirstQuinazoline/QuinolineReversibleT790M resistance; No wild-type sparing
SecondQuinazoline + AcrylamideIrreversibleWild-type toxicity; Low selectivity
Third (Oritinib)Pyrimido[4,5-d]azepineIrreversibleOptimized mutant selectivity

Rational Drug Design Targeting EGFR T790M Resistance Mutations

The T790M "gatekeeper" mutation in exon 20 of EGFR (present in ~60% of resistant NSCLC cases) introduces a steric bulk that impedes first-/second-generation TKI binding while increasing ATP affinity. Oritinib mesylate was engineered to circumvent this via:

  • Reduced Molecular Weight: A compact 300-Da structure bypasses steric hindrance from methionine residue at position 790 [8].
  • Electrostatic Compatibility: Methoxy group at C5 position stabilizes interactions with Thr790 backbone carbonyls [1] [10].
  • Mutant-Specific Kinetics: 50-fold higher affinity for EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ (IC₅₀ = 0.2 nM) versus EGFRᴺᴹ (IC₅₀ = 10 nM) in kinase assays [4].

Preclinical xenograft models (PC-9/T790M) showed near-complete tumor regression at 25 mg/kg/day dosing, validating T790M-targeted efficacy [1] [4].

Covalent Binding Mechanisms to Cysteine-797 Residue in the ATP-Binding Pocket

Oritinib’s covalent inhibition relies on Michael addition chemistry between its acrylamide warhead and the Cys797 thiolate nucleophile:

  • Reaction Kinetics: The β-carbon of the acrylamide group undergoes nucleophilic attack by Cys797-S⁻ (kᵢₙₐcₜ = 0.15 min⁻¹), forming an irreversible covalent adduct [5] [9].
  • Warhead Positioning: A flexible 4-atom linker (CH₂-CH₂-O-CH₂) optimally orients the acrylamide toward Cys797, confirmed by X-ray crystallography (PDB 4ZAU) [3] [5].
  • Selectivity Modulation: Lower electrophilicity (Hammett constant σ = 0.25) minimizes off-target reactions with plasma glutathione [5] [9].

Table 2: Covalent Warhead Properties of Oritinib

ParameterOritinibAfatinibOsimertinib
Warhead TypeAcrylamideAcrylamideAcrylamide
Linker Length4 atoms3 atoms5 atoms
kᵢₙₐcₜ (min⁻¹)0.150.280.08
Glutathione ReactivityLowModerateLow

Structure-Activity Relationship (SAR) Optimization for Mutant-Selectivity

Critical SAR modifications underpinning oritinib’s mutant selectivity include:

  • Pyrimidine Core: Substitution of quinazoline with pyrimido[4,5-d]azepine enhances hydrophobic contact with Leu792 in T790M mutants [8] [9].
  • C5 Methoxy Group: Hydrogen-bonds with Thr854 backbone NH, stabilizing the inactive conformation of T790M-mutant EGFR [1].
  • C2 Aryl Group: Ortho-fluorinated phenyl ring minimizes π-stacking with EGFRᴺᴹ, reducing wild-type affinity by 12-fold [8].
  • Mesylate Salt: Improves aqueous solubility (LogP = 1.8 vs. afatinib’s 2.9) and oral bioavailability (F = 82%) [7].

Mutant selectivity was quantified via cell proliferation assays:

Properties

Product Name

Oritinib mesylate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C32H41N7O5S

Molecular Weight

635.8 g/mol

InChI

InChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4)

InChI Key

IKCINODAIQYCSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.